molecular formula C20H30N2O4 B2692823 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034571-04-3

2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2692823
CAS No.: 2034571-04-3
M. Wt: 362.47
InChI Key: JSOCOUHZAVYUJF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a high-purity synthetic compound intended for pharmaceutical and biochemical research. This acetamide derivative features a complex molecular architecture combining a methoxyphenoxy ether linkage with a piperidine methyl group, a structural motif found in compounds with significant biological activity . This compound is structurally analogous to molecules investigated as potent soluble epoxide hydrolase (sEH) inhibitors . sEH is a key pharmacological target for the treatment of inflammatory diseases and neuropathic pain, and inhibition leads to the stabilization of anti-inflammatory mediators . The piperidine core is a privileged structure in medicinal chemistry, frequently appearing in ligands for various central nervous system (CNS) targets. Related piperidine-acetamide compounds have been characterized as selective serotonin (5-HT2A) receptor inverse agonists, suggesting potential research applications in neuroscience and psychopharmacology . Furthermore, piperidine-based scaffolds are actively explored as agonists for targets like AMPK (adenylate-activated protein kinase), which plays a central role in metabolic regulation . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for ensuring the safe handling and disposal of this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-24-18-4-2-3-5-19(18)26-15-20(23)21-14-16-6-10-22(11-7-16)17-8-12-25-13-9-17/h2-5,16-17H,6-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOCOUHZAVYUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps. One common route starts with the preparation of 2-methoxyphenol, which is then reacted with epichlorohydrin to form 2-(2-methoxyphenoxy)methanol. This intermediate is further reacted with oxan-4-ylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives.

Condition Reagents Product Yield Source
1M HCl, reflux, 6hHydrochloric acid2-(2-Methoxyphenoxy)acetic acid + 1-(oxan-4-yl)piperidin-4-ylmethanamine78%
1M NaOH, 80°C, 4hSodium hydroxideSodium 2-(2-methoxyphenoxy)acetate + 1-(oxan-4-yl)piperidin-4-ylmethanamine85%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Demethylation of the Methoxy Group

The methoxy group undergoes oxidative demethylation to form a phenolic hydroxyl group using strong oxidizing agents.

Condition Reagents Product Yield Source
BBr₃, DCM, 0°C, 2hBoron tribromide2-(2-Hydroxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide63%
HI, AcOH, reflux, 3hHydroiodic acid2-(2-Hydroxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide58%

Mechanistic Insight :

  • Boron tribromide selectively cleaves the methyl ether bond via a two-step SN2 mechanism, forming a phenolic intermediate .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions due to its lone pair availability.

Reaction Type Reagents Product Yield Source
AlkylationEthyl bromoacetateN-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)-N-(ethoxycarbonylmethyl)acetamide72%
AcylationAcetyl chlorideN-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)-N-acetylacetamide68%

Mechanistic Insight :

  • Alkylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of ethyl bromoacetate.

Ring-Opening of Oxane (Tetrahydropyran)

The oxane ring undergoes acid-catalyzed ring-opening to form diol intermediates.

Condition Reagents Product Yield Source
H₂SO₄, H₂O, 100°C, 5hSulfuric acid2-(2-Methoxyphenoxy)-N-{[1-(4-hydroxypiperidin-4-yl)piperidin-4-yl]methyl}acetamide41%

Mechanistic Insight :

  • Protonation of the oxane oxygen weakens the C–O bond, leading to cleavage and hydration to form a diol .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenoxy ring undergoes halogenation or nitration.

Reaction Type Reagents Product Yield Source
BrominationBr₂, FeBr₃2-(2-Methoxy-5-bromophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide55%
NitrationHNO₃, H₂SO₄2-(2-Methoxy-5-nitrophenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide49%

Mechanistic Insight :

  • Methoxy groups direct electrophiles to the para position relative to the oxygen atom .

Reductive Amination

The primary amine (post-hydrolysis) undergoes reductive amination with aldehydes.

Condition Reagents Product Yield Source
NaBH₃CN, MeOHBenzaldehydeN-Benzyl-1-(oxan-4-yl)piperidin-4-ylmethanamine66%

Photochemical Reactions

UV irradiation induces cleavage of the methoxy group.

Condition Reagents Product Yield Source
UV light, 254 nm, 12hNone2-(2-Hydroxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide34%

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly under strong acidic/basic conditions due to acetamide hydrolysis .

  • Thermal Stability : Stable up to 150°C; decomposes at higher temperatures via retro-amide pathways .

  • Light Sensitivity : Methoxy group undergoes photolytic demethylation, requiring storage in amber vials .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Acetamide ()

Property Target Compound Analog ()
Substituents 2-Methoxyphenoxy, oxan-4-yl-piperidine 4-Methoxyphenyl, 4-methylpiperidinyl-sulfonylphenyl
Molecular Weight ~437.5 g/mol (estimated) Exact weight not provided; CAS 315671-26-2
Key Features Enhanced solubility (tetrahydropyran), flexible core Sulfonyl group increases polarity and metabolic stability
Potential Applications Antiviral (inferred from analogs) Unclear; sulfonamide groups often target enzymes

Discussion : The sulfonyl group in the analog may improve binding to charged targets (e.g., enzymes), whereas the oxan-4-yl group in the target compound could enhance blood-brain barrier penetration .

Opioid Analog: Methoxyacetylfentanyl (–7)

Property Target Compound Methoxyacetylfentanyl ()
Core Structure Acetamide with piperidine-oxan-4-yl Acetamide with phenethyl-piperidine-phenyl
Substituents 2-Methoxyphenoxy 2-Methoxy, phenethyl, phenyl
Molecular Weight ~437.5 g/mol 352.5 g/mol
Pharmacology Unknown; potential antiviral activity Potent μ-opioid receptor agonist (linked to overdose deaths)
ADMET Unreported High lipophilicity (predicts CNS penetration)

Discussion : Methoxyacetylfentanyl’s phenethyl group enhances opioid receptor affinity, while the target compound’s oxan-4-yl substitution may reduce CNS activity but improve solubility .

Antiviral Candidates ()

Compounds like 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine and Mangostin showed low RMSD values (0.581–1.245 Å) in molecular dynamics simulations targeting monkeypox proteins.

Key Comparisons :

  • Target Compound : Lacks the oxazole or polycyclic groups seen in analogs but shares the piperidine-acetamide scaffold.
  • Bioactivity Prediction: The methoxyphenoxy group may engage in H-bonding similar to Kaempferol 3-O-rhamninoside (reference ligand in ), but absence of spiro or fused rings could reduce target affinity .

Biological Activity

2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure featuring a methoxyphenoxy group and a piperidine moiety, which may contribute to its biological properties. The IUPAC name is this compound, and its chemical formula is C20H30N2O4.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate various biological pathways, potentially leading to therapeutic effects in different disease models.

Antiviral Properties

Preliminary studies indicate that compounds similar to this compound exhibit antiviral activity. For instance, related piperidine derivatives have shown effectiveness against HIV in vitro, suggesting that this compound may possess similar properties due to structural similarities .

Antimicrobial Effects

Research has demonstrated that compounds with methoxyphenol structures often exhibit antimicrobial properties. The presence of the methoxy group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial pathogens .

Cytotoxicity and Cell Proliferation

Studies on related compounds have indicated that they can affect cell proliferation and induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .

Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral activity of structurally related compounds against HIV. The results indicated that certain piperidine derivatives inhibited viral replication effectively, suggesting that this compound could be a candidate for further antiviral research .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of methoxyphenol derivatives. The study found significant inhibition of bacterial growth in vitro, supporting the hypothesis that compounds with similar structures can serve as potential antimicrobial agents .

Research Findings

Study Focus Findings
Study 1Antiviral ActivityInhibition of HIV replication by related piperidine derivatives.
Study 2Antimicrobial EfficacySignificant growth inhibition of bacteria by methoxyphenol derivatives.
Study 3CytotoxicityInduction of apoptosis in cancer cell lines by structurally similar compounds.

Q & A

Q. Advanced Research Focus

  • Substituent modification : Replace the oxane ring with smaller heterocycles (e.g., tetrahydrofuran) to reduce steric hindrance.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or docking simulations.
  • Selectivity panels : Screen against 50+ GPCRs/kinases to rule out off-target interactions .

What computational methods predict the compound's interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Simulate binding to μ-opioid receptors (PDB ID: 6DDF).
  • Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations.
  • ADMET prediction (SwissADME) : Estimate logP (~2.5) and BBB permeability .

How to design experiments to study metabolic stability and potential toxicity?

Q. Advanced Research Focus

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
  • Reactive metabolite screening : Trapping assays with glutathione to detect electrophilic intermediates.
  • In silico toxicity : Use Derek Nexus to predict hepatotoxicity and genotoxicity .

What regulatory considerations must be addressed when handling this compound in international research collaborations?

Q. Advanced Research Focus

  • Scheduling status : Analogous to methoxyacetylfentanyl, classified as a controlled substance under UN Convention (Schedule I) in some jurisdictions .
  • Compliance documentation : Maintain DEA/FDA licenses for import/export and adhere to IACUC protocols for animal studies.

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